N-(2-cyanoethyl)-N-(propan-2-yl)acetamide
Overview
Description
N-(2-Cyanoethyl)-N-(propan-2-yl)acetamide is an organic compound characterized by the presence of a cyano group, an isopropyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide typically involves the reaction of 2-cyanoethylamine with isopropyl acetate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations. Catalysts such as acid or base catalysts may be employed to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Isopropyl ketone derivatives.
Reduction: N-(2-aminoethyl)-N-(propan-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Cyanoethyl)-N-(propan-2-yl)acetamide finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-N-(propan-2-yl)acetamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or act as an electrophilic center, while the acetamide moiety can engage in various interactions with biological targets.
Comparison with Similar Compounds
N-(2-Cyanoethyl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(2-Cyanoethyl)-N-ethylacetamide: Contains an ethyl group in place of the isopropyl group.
Uniqueness: N-(2-Cyanoethyl)-N-(propan-2-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, affecting its reactivity and interactions compared to its methyl and ethyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10(8(3)11)6-4-5-9/h7H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVGAGYVMVALPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262941 | |
Record name | N-(2-Cyanoethyl)-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-93-6 | |
Record name | N-(2-Cyanoethyl)-N-(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4271-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Cyanoethyl)-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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